molecular formula C17H16O5 B12437208 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12437208
M. Wt: 300.30 g/mol
InChI Key: UXUFMIJZNYXWDX-UHFFFAOYSA-N
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Description

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction between 2-hydroxy-4,6-dimethoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The presence of hydroxy and methoxy groups allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups enable it to participate in redox reactions, potentially modulating oxidative stress and inflammation. Additionally, its structural features allow it to interact with enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with one less methoxy group.

    1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with an additional methoxy group on the second phenyl ring.

Uniqueness

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is unique due to its specific arrangement of hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity

Biological Activity

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, also known by its CAS number 56798-34-6, is a chalcone derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of two aromatic rings and a conjugated double bond, which contributes to its reactivity and interaction with biological systems. The following sections detail the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antiviral properties.

  • Molecular Formula : C₁₇H₁₆O₅
  • Molecular Weight : 300.31 g/mol
  • InChIKey : UXUFMIJZNYXWDX-VMPITWQZSA-N

Anticancer Activity

Research indicates that chalcone derivatives, including this compound, exhibit significant anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in different cancer cell lines. For instance, it has been reported to arrest the cell cycle at the G2/M phase in human oral carcinoma cells and other types of cancer cells such as HeLa and K562 .
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells. It has been observed to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cancer cell death .
  • Mechanistic Insights : The anticancer activity is partly attributed to the modulation of signaling pathways involved in cell proliferation and survival. For example, it has been found to affect the p53 pathway and disrupt Wnt/β-catenin signaling, which are crucial in tumor development and progression .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory effects:

  • Cytokine Modulation : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .
  • Oxidative Stress Reduction : This chalcone derivative has antioxidant properties that help mitigate oxidative stress, which is often linked to chronic inflammation and various diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound:

  • Inhibition of Viral Replication : In vitro studies have demonstrated that this compound significantly reduces the replication of viruses such as Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in cultured cells .
  • Dose-dependent Effects : The antiviral effects were observed to be dose-dependent, with complete suppression of viral replication at higher concentrations (0.06 mM), while lower concentrations showed reduced efficacy without significant cytotoxicity .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeMechanism of ActionReferences
AnticancerCell cycle arrest, apoptosis induction
Anti-inflammatoryCytokine modulation, oxidative stress reduction
AntiviralInhibition of viral replication

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. In one experiment, treatment with varying concentrations led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis confirmed a marked increase in apoptotic cells post-treatment.

Another study focused on its anti-inflammatory properties in a mouse model of acute inflammation, where administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls.

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUFMIJZNYXWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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